Cas no 872609-31-9 (3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide)

3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide structure
872609-31-9 structure
Product name:3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
CAS No:872609-31-9
MF:C24H18Cl2N2O5
Molecular Weight:485.31612443924
CID:6127321
PubChem ID:16818009

3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
    • 3-[(2,4-dichlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
    • 872609-31-9
    • AKOS024617295
    • F1883-1126
    • 3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
    • AB00677270-01
    • インチ: 1S/C24H18Cl2N2O5/c1-31-14-8-10-20(32-2)18(12-14)27-24(30)22-21(16-5-3-4-6-19(16)33-22)28-23(29)15-9-7-13(25)11-17(15)26/h3-12H,1-2H3,(H,27,30)(H,28,29)
    • InChIKey: QGISTKRCAKBXBS-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C(NC(=O)C2=CC=C(Cl)C=C2Cl)=C1C(NC1=CC(OC)=CC=C1OC)=O

計算された属性

  • 精确分子量: 484.0592771g/mol
  • 同位素质量: 484.0592771g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 6
  • 複雑さ: 698
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 6.1
  • トポロジー分子極性表面積: 89.8Ų

3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1883-1126-100mg
3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
872609-31-9 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1883-1126-4mg
3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
872609-31-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1883-1126-40mg
3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
872609-31-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1883-1126-10μmol
3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
872609-31-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1883-1126-20mg
3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
872609-31-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1883-1126-25mg
3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
872609-31-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1883-1126-2mg
3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
872609-31-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1883-1126-10mg
3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
872609-31-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1883-1126-5mg
3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
872609-31-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1883-1126-2μmol
3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
872609-31-9 90%+
2μl
$57.0 2023-05-17

3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide 関連文献

3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamideに関する追加情報

Introduction to Compound with CAS No. 872609-31-9 and Product Name: 3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

The compound identified by the CAS number 872609-31-9 and the product name 3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The unique arrangement of substituents on its benzofuran backbone and the presence of chloro and methoxy groups contribute to its distinct chemical properties, making it a promising candidate for further investigation.

Recent research in the domain of bioactive molecules has highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The benzofuran scaffold, in particular, has been extensively studied for its role in various biological processes and its compatibility with multiple pharmacophoric groups. The specific substitution pattern in 3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide enhances its interaction with biological targets, thereby increasing its pharmacological relevance.

The 2,4-dichlorobenzamido moiety serves as a critical pharmacophore in this compound, contributing to its binding affinity and specificity. This group is known to exhibit strong interactions with enzymes and receptors, making it a valuable component in the development of small-molecule inhibitors. Additionally, the 2,5-dimethoxyphenyl substituent further modulates the electronic properties of the molecule, influencing its solubility and metabolic stability. These features are particularly important in drug design, as they can significantly impact the compound's bioavailability and therapeutic efficacy.

In the context of current pharmaceutical research, compounds like 3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide are being explored for their potential in treating various diseases. For instance, studies have suggested that benzofuran derivatives may possess anti-inflammatory and anticancer properties. The structural features of this compound align well with known pharmacological targets, making it a candidate for further preclinical and clinical investigations.

The synthesis of such complex molecules requires meticulous attention to detail and adherence to high-quality chemical methodologies. Advanced synthetic techniques have enabled chemists to construct intricate molecular frameworks with high precision. The preparation of 3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide involves multiple steps, including condensation reactions, functional group transformations, and purification processes. Each step must be carefully optimized to ensure the highest yield and purity of the final product.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between this compound and biological targets. These studies provide insights into binding affinities, enzyme kinetics, and metabolic pathways. By leveraging computational tools such as molecular dynamics simulations and docking studies, researchers can predict the behavior of 3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide within biological systems. This information is crucial for designing more effective drug candidates.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use in agrochemicals and specialty chemicals as well. For instance, derivatives of benzofuran have been explored for their herbicidal and fungicidal activities. The presence of electron-withdrawing groups like chloro atoms enhances these properties by improving binding interactions with biological targets in plants.

As research continues to evolve, new methodologies for drug discovery are being developed to accelerate the identification of novel bioactive molecules. High-throughput screening (HTS) techniques combined with machine learning algorithms have revolutionized the process of identifying lead compounds. These approaches enable researchers to rapidly test thousands of compounds against various biological targets, thereby streamlining the drug development pipeline.

In conclusion,3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide represents a promising candidate for further exploration in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in the quest for new therapeutic agents. Continued research into this compound will likely yield significant advancements in medicine and related fields.

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